o-Methoxybenzenesulphinic acid
Overview
Description
Synthesis Analysis
The synthesis of methoxy-substituted phenols, including derivatives similar to o-methoxybenzenesulphinic acid, involves benign protocols using activated aromatic compounds. These compounds are converted to their corresponding monohydroxylated compounds through aromatic electrophilic substitution reactions. Key reagents include hydrogen peroxide, acetic acid, and p-toluene sulfonic acid, facilitating a green, cheap, and rapid synthesis process (Bjørsvik et al., 2005).
Molecular Structure Analysis
Molecular structure analyses of methoxyphenols and dimethoxybenzenes reveal the ability of these compounds to form strong intermolecular and intramolecular hydrogen bonds. The structural fragments of different antioxidants and biologically active molecules are crucial for understanding their reactivity and stability (Varfolomeev et al., 2010).
Chemical Reactions and Properties
Reactions of methoxybenzene with ozone, a potential air pollutant, highlight the environmental impact and chemical behavior of such compounds in the atmosphere. The ozonolysis mechanism and rate constants provide insight into the reactivity and potential atmospheric lifetime of methoxybenzene derivatives (Sun et al., 2016).
Physical Properties Analysis
The conformational preferences of methoxy groups in o-dimethoxybenzene, closely related to o-methoxybenzenesulphinic acid, have been studied. Such analyses reveal the stability of various conformations and the influence of CH–O interactions on molecular structure (Tsuzuki et al., 2002).
Chemical Properties Analysis
The Lewis acid-promoted reactions and the synthesis of derivatives highlight the chemical versatility and reactivity of methoxybenzene compounds. These reactions enable the formation of complex molecules with high stereoselectivity, demonstrating the potential for synthesizing biologically active compounds (Engler & Scheibe, 1998).
Scientific Research Applications
Environmental Impact and Atmospheric Reactions : o-Methoxybenzenesulphinic acid derivatives, like methoxybenzene, are potential air pollutants. A study explored their reaction with ozone, providing insights into the environmental impact of these compounds in the troposphere (Sun et al., 2016).
Synthesis of Methoxy-Substituted Phenols : A benign protocol for preparing hydroxy-methoxybenzene derivatives, which are crucial in various chemical processes, has been developed. This protocol is environmentally friendly and efficient (Bjørsvik et al., 2005).
Chemical Properties and Reactions : The methoxy group in compounds like methoxybenzene has been studied for its role as a proton acceptor in various types of hydrogen bonds, which is critical in understanding its chemical behavior (Palusiak & Grabowski, 2002).
Catalysis and Biomass Conversion : Research has been conducted on using catalysts to convert methoxybenzene derivatives into valuable gasoline-range molecules. This has implications for biomass utilization and sustainable fuel production (Zhu et al., 2011).
Electrochemical Applications : One study focused on the electrochemical thiocyanation of methoxybenzene, demonstrating its potential for selective and efficient chemical transformations (Gitkis & Becker, 2006).
Thermochemical Studies : Thermochemical and quantum-chemical studies of methoxyphenols and their complexes provide insights into their energetic properties, crucial for various industrial applications (Varfolomeev et al., 2010).
Water Treatment and Chlorination : The behavior of chlorine and sodium hypochlorite towards methoxybenzene derivatives in water has been compared, which is vital for understanding water treatment processes (Lebedev et al., 2004).
Biological Activities : Studies on plant components like polyalkoxybenzenes, which include methoxybenzene derivatives, show a range of biological activities. These findings have potential applications in biology and medicine (Semenova et al., 2008).
properties
IUPAC Name |
2-methoxybenzenesulfinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-10-6-4-2-3-5-7(6)11(8)9/h2-5H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEOBKHAPXSNGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927310 | |
Record name | 2-Methoxybenzene-1-sulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Methoxybenzenesulphinic acid | |
CAS RN |
13165-78-1 | |
Record name | 2-Methoxybenzenesulfinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13165-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Methoxybenzenesulphinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013165781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxybenzene-1-sulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-methoxybenzenesulphinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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